Gadolinium oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

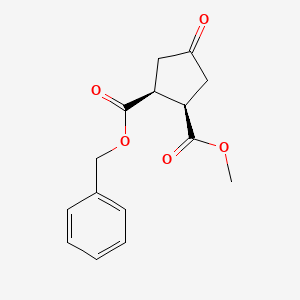

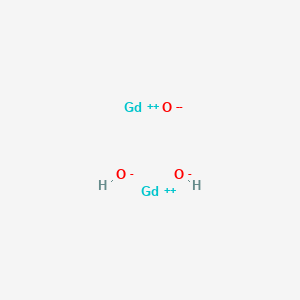

Gadolinium oxide is a chemical compound composed of gadolinium ions, oxygen ions, and hydroxide ions Gadolinium is a rare earth element known for its unique magnetic and optical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: Gadolinium oxide can be synthesized through various methods. One common approach involves the reaction of this compound with water, leading to the formation of gadolinium hydroxide. This reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained. Another method involves the use of gadolinium salts, such as gadolinium chloride, which react with sodium hydroxide to produce gadolinium hydroxide.

Industrial Production Methods: In industrial settings, gadolinium(2+);oxygen(2-);dihydroxide is often produced through large-scale chemical processes. These processes may involve the use of high-temperature furnaces and specialized equipment to handle the reactive nature of gadolinium compounds. The resulting product is then purified and processed to meet specific quality standards for various applications.

Chemical Reactions Analysis

Types of Reactions: Gadolinium oxide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, gadolinium hydroxide can be converted to this compound by heating in the presence of oxygen. Reduction reactions may involve the use of reducing agents to convert gadolinium hydroxide back to gadolinium metal. Substitution reactions can occur when gadolinium hydroxide reacts with other chemical species, leading to the formation of new compounds.

Common Reagents and Conditions: Common reagents used in reactions with gadolinium(2+);oxygen(2-);dihydroxide include oxygen, hydrogen, and various acids and bases. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes. For example, the oxidation of gadolinium hydroxide to this compound typically requires high temperatures and an oxygen-rich environment.

Major Products Formed: The major products formed from reactions involving gadolinium(2+);oxygen(2-);dihydroxide include this compound, gadolinium metal, and various gadolinium salts. These products have diverse applications in fields such as materials science, electronics, and medicine.

Scientific Research Applications

Gadolinium oxide has numerous scientific research applications. In chemistry, it is used as a precursor for the synthesis of other gadolinium compounds. In biology and medicine, gadolinium-based compounds are employed as contrast agents in magnetic resonance imaging (MRI) due to their paramagnetic properties. Additionally, gadolinium compounds are explored for their potential use in cancer treatment and drug delivery systems. In industry, gadolinium(2+);oxygen(2-);dihydroxide is utilized in the production of specialized materials with unique magnetic and optical properties.

Mechanism of Action

The mechanism of action of gadolinium(2+);oxygen(2-);dihydroxide involves its interaction with various molecular targets and pathways. In MRI applications, gadolinium ions enhance the contrast of images by altering the relaxation times of nearby water protons. This effect is due to the paramagnetic nature of gadolinium, which influences the magnetic environment of the imaging subject. In other applications, gadolinium compounds may interact with specific biomolecules or cellular structures, leading to therapeutic effects or diagnostic capabilities.

Comparison with Similar Compounds

Gadolinium oxide can be compared with other similar compounds, such as this compound and gadolinium chloride. While all these compounds contain gadolinium, they differ in their chemical properties and applications. This compound is primarily used in materials science and electronics, whereas gadolinium chloride is often employed in chemical synthesis and research. The unique combination of gadolinium, oxygen, and hydroxide ions in gadolinium(2+);oxygen(2-);dihydroxide gives it distinct properties that make it suitable for specific applications in medicine and industry.

List of Similar Compounds:- This compound (Gd2O3)

- Gadolinium chloride (GdCl3)

- Gadolinium nitrate (Gd(NO3)3)

- Gadolinium sulfate (Gd2(SO4)3)

Properties

IUPAC Name |

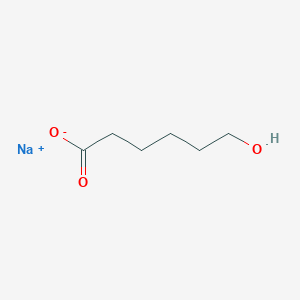

gadolinium(2+);oxygen(2-);dihydroxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Gd.2H2O.O/h;;2*1H2;/q2*+2;;;-2/p-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFDZTMNCIDFEAA-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[O-2].[Gd+2].[Gd+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Gd2H2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

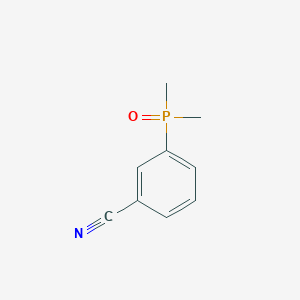

methyl-lambda6-sulfanone](/img/structure/B8100677.png)

![tert-Butyl 6-hydroxy-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B8100694.png)

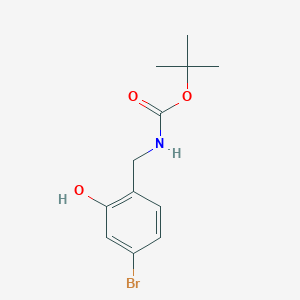

![tert-butylN-[(3-hydroxy-4-methylphenyl)methyl]carbamate](/img/structure/B8100713.png)

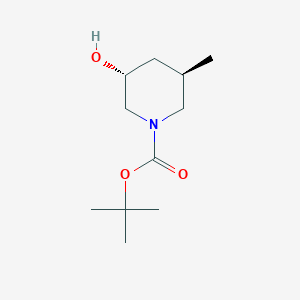

![tert-Butyl 4-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B8100714.png)

![2-Boc-2-azabicyclo[2.2.2]octane-1-methanol](/img/structure/B8100728.png)

![4-[7-acetyl-8-[[4-[(dimethylamino)methyl]cyclohexyl]amino]-1H-1,5-naphthyridin-2-ylidene]-2,6-dichlorocyclohexa-2,5-dien-1-one](/img/structure/B8100751.png)